molecular formula C13H14FNO2S B11734760 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol

Cat. No.: B11734760
M. Wt: 267.32 g/mol
InChI Key: VKMFVEZTSBIJAX-UHFFFAOYSA-N
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Description

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is an organic compound with the molecular formula C15H16FNO2 This compound features a fluorinated thiophene ring, an aminomethyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, undergoes a series of reactions to introduce the methyl group at the 2-position.

    Aminomethylation: The fluorinated thiophene intermediate is then reacted with formaldehyde and a primary amine to form the aminomethyl group.

    Coupling with Methoxyphenol: The aminomethylated intermediate is coupled with 6-methoxyphenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The fluorinated thiophene ring and the aminomethyl group are crucial for its binding affinity to these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-({[(5-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol: Similar structure but with a methyl group instead of a thiophene ring.

    2-Methoxy-5-((phenylamino)methyl)phenol: Lacks the fluorine and thiophene moieties.

Uniqueness

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C13H14FNO2S

Molecular Weight

267.32 g/mol

IUPAC Name

2-[[(5-fluorothiophen-2-yl)methylamino]methyl]-6-methoxyphenol

InChI

InChI=1S/C13H14FNO2S/c1-17-11-4-2-3-9(13(11)16)7-15-8-10-5-6-12(14)18-10/h2-6,15-16H,7-8H2,1H3

InChI Key

VKMFVEZTSBIJAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2=CC=C(S2)F

Origin of Product

United States

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